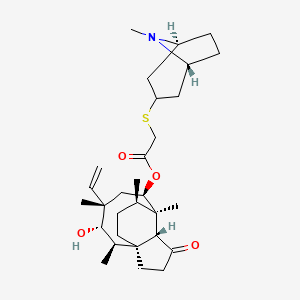

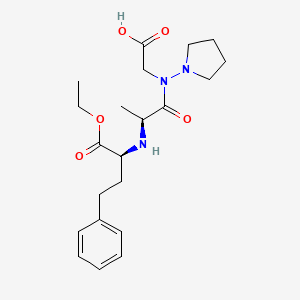

![molecular formula C19H27N3O B1680625 3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide CAS No. 117086-68-7](/img/structure/B1680625.png)

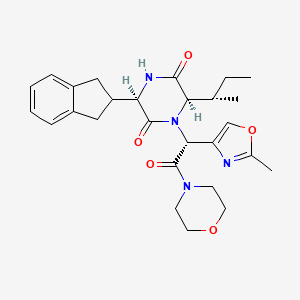

3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide

Übersicht

Beschreibung

Ricasetron, also known as BRL-46470, is a compound that acts as a selective antagonist at the serotonin 5-HT3 receptor. It has been studied for its antiemetic effects, which are similar to other 5-HT3 antagonists, and for its anxiolytic effects, which are significantly stronger than other related drugs. Despite its promising properties, Ricasetron has never been developed for medical use .

Vorbereitungsmethoden

The synthesis of Ricasetron involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Azabicyclo Group: The azabicyclo group is introduced through a series of substitution reactions.

Final Coupling: The final step involves coupling the indole derivative with the azabicyclo group under specific reaction conditions to form Ricasetron.

Analyse Chemischer Reaktionen

Ricasetron durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Ricasetron kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.

Substitution: Ricasetron kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Ricasetron wurde in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, ausgiebig untersucht. Einige seiner Anwendungen umfassen:

Chemie: Ricasetron wird als Modellverbindung verwendet, um das Verhalten von 5-HT3-Rezeptor-Antagonisten zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Ricasetron wurde auf seine potenzielle Verwendung als Antiemetikum und Anxiolytikum untersucht. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, wurde aber nicht für den klinischen Einsatz entwickelt.

5. Wirkmechanismus

Ricasetron übt seine Wirkungen aus, indem es selektiv den Serotonin-5-HT3-Rezeptor antagonisiert. Dieser Rezeptor ist an der Signalübertragung im zentralen und peripheren Nervensystem beteiligt. Durch die Blockierung dieses Rezeptors kann Ricasetron die Wirkungen von Serotonin, wie Übelkeit und Angst, verhindern. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der 5-HT3-Rezeptor und zugehörige Signalwege .

Wirkmechanismus

Ricasetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is involved in the transmission of signals in the central and peripheral nervous systems. By blocking this receptor, Ricasetron can prevent the effects of serotonin, such as nausea and anxiety. The molecular targets and pathways involved include the 5-HT3 receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ricasetron ist unter den 5-HT3-Rezeptor-Antagonisten aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:

- Zatosetron

- Bemesetron

- Tropanserin

- Tropisetron

- Granisetron

Im Vergleich zu diesen Verbindungen hat Ricasetron stärkere anxiolytische Wirkungen und weniger Nebenwirkungen gezeigt. Es wurde jedoch nicht für den medizinischen Gebrauch entwickelt, im Gegensatz zu einigen der anderen aufgeführten Verbindungen .

Eigenschaften

IUPAC Name |

3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWRFDRNAKTDD-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028553 | |

| Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117086-68-7 | |

| Record name | Ricasetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117086687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R92JB88O88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

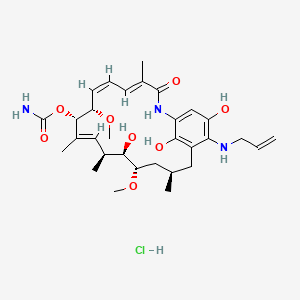

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)